Methylamino 2,2,2-trifluoroacetate
CAS No.: 107326-29-4
Cat. No.: VC5740153
Molecular Formula: C3H4F3NO2
Molecular Weight: 143.065
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107326-29-4 |
|---|---|
| Molecular Formula | C3H4F3NO2 |
| Molecular Weight | 143.065 |
| IUPAC Name | methylamino 2,2,2-trifluoroacetate |
| Standard InChI | InChI=1S/C3H4F3NO2/c1-7-9-2(8)3(4,5)6/h7H,1H3 |
| Standard InChI Key | CCXHPPYZHXPNNG-UHFFFAOYSA-N |
| SMILES | CNOC(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Methyl trifluoroacetate is characterized by the molecular formula , with a molecular weight of 128.05 g/mol . Its structure consists of a trifluoroacetyl group () bonded to a methoxy group (). Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 43–43.5°C (lit.) | |
| Density | 1.273 g/mL at 25°C | |
| Vapor Pressure | 5.77 psi at 20°C | |
| Flash Point | 19°F (-7.2°C) | |
| Solubility in Water | 8 g/L at 20°C | |
| LogP (Partition Coefficient) | 0.6 |
The compound’s high volatility and low boiling point make it suitable for reactions requiring facile removal of solvents or byproducts . Its dielectric constant (11.46) further indicates polar character, influencing its reactivity in nucleophilic substitutions .
Synthesis and Industrial Production
Batch Esterification with Methanol
A patented process involves the esterification of trifluoroacetic acid (TFA) with methanol in the presence of strong acids like sulfuric or phosphoric acid . Key steps include:
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Initiation Phase: TFA and methanol are combined in a molar ratio ≥2.30:1, catalyzed by sulfuric acid (0.3–0.5% w/w of TFA).
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Azeotropic Distillation: The methyl trifluoroacetate/methanol azeotrope (boiling point: 37–38°C at 98 kPa) is distilled, yielding a mixture containing 92% MTFA and 7% methanol .
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Recycling: Excess methanol is reclaimed, and residual TFA and catalyst are reused in subsequent cycles, minimizing waste .
This method achieves >93% yield in large-scale production, as demonstrated by a 120 kg batch using potassium fluoride as a base .
Alternative Routes
MTFA is also synthesized via gas-phase reactions of trifluoroacetyl fluoride with methanol-potassium fluoride mixtures :
Reaction conditions (15°C, 4 hours) prevent HF accumulation, with potassium bifluoride () removed by filtration .
Applications in Organic Synthesis
Trifluoroacetylation of Amines
MTFA serves as a trifluoroacetylating agent for amines and amino acids, protecting amino groups during peptide synthesis . The electron-withdrawing group enhances stability against hydrolysis, enabling selective deprotection under mild conditions.
Trifluoromethylation of Aromatics
In combination with cesium fluoride and copper iodide, MTFA mediates trifluoromethylation of aryl halides . For example:
This method is favored for its operational simplicity compared to gaseous trifluoromethylating reagents.
Catalysis and Material Science
MTFA’s adsorption on silica surfaces has been studied for catalytic applications, where its polar interactions modify surface acidity . Additionally, its fragmentation patterns under mass spectrometry provide insights into metastable ion behavior .
| Hazard Parameter | Value |
|---|---|
| Explosive Limits in Air | 6.1–24.8% (v/v) |
| Storage Conditions | Inert atmosphere, 2–8°C |
| Stability | Volatile; decomposes in water |
Personal protective equipment (PPE) and vapor containment systems are mandatory during handling. Spills require neutralization with alkaline solutions (e.g., ) to mitigate fluoride release .
Environmental and Regulatory Considerations
The EPA regulates MTFA under the Substance Registry System (ID: 431-47-0), noting its use in pesticide and pharmaceutical intermediates . While its water solubility (8 g/L) suggests moderate environmental mobility, biodegradability data remain limited. Industrial discharges require treatment to reduce fluoride ion concentrations below 5 mg/L .
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